

Solubility of (1R,2R)-1,2-Cyclohexanedimethanol in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1R,2R)-1,2-Cyclohexanedimethanol
Cat. No.:	B1354777

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **(1R,2R)-1,2-Cyclohexanedimethanol** in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **(1R,2R)-1,2-Cyclohexanedimethanol**, a key chiral building block in the pharmaceutical and polymer industries.^{[1][2]} The document elucidates the fundamental molecular interactions that govern its solubility across a spectrum of common organic solvents. A detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method is presented, adhering to principles outlined in international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation design, reaction condition optimization, and purification process development involving this versatile diol.

Introduction to (1R,2R)-1,2-Cyclohexanedimethanol

(1R,2R)-1,2-Cyclohexanedimethanol, also known as (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, is a white crystalline solid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol.^{[1][3]} Its structure consists of a cyclohexane ring with

two hydroxymethyl (-CH₂OH) groups attached to adjacent carbon atoms in a specific stereochemical configuration (1R,2R).

This bifunctional alcohol's unique architecture, combining a nonpolar carbocyclic core with two polar hydroxyl groups, imparts a distinct solubility profile. The chiral nature of this diol makes it an invaluable intermediate in asymmetric synthesis, particularly for pharmaceuticals like Lurasidone and in the production of specialty polymers, resins, and coatings.[\[1\]](#)[\[2\]](#)

Key Physicochemical Properties:

- CAS Number: 65376-05-8[\[1\]](#)
- Appearance: White or off-white crystalline powder[\[1\]](#)[\[4\]](#)
- Melting Point: 63-67 °C[\[1\]](#)[\[4\]](#)
- Purity: Typically ≥98%[\[1\]](#)

The Science of Solubility: Governing Principles

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process dictated by the principle of "like dissolves like." This axiom is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For **(1R,2R)-1,2-Cyclohexanedimethanol**, the primary factors influencing its solubility are its molecular polarity and its capacity for hydrogen bonding.[\[5\]](#)

- Molecular Polarity: The molecule possesses both a nonpolar region (the cyclohexane ring) and two highly polar regions (the hydroxyl groups). This amphiphilic character suggests it will have appreciable solubility in a broad range of solvents. Solvents with polarity similar to the overall polarity of the molecule will be most effective.
- Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors.[\[6\]](#) This is the most significant factor for its solubility in protic solvents like alcohols and water.[\[7\]](#) The energy gained from forming strong hydrogen bonds with the solvent must overcome the energy of the crystal lattice of the solid diol.

Caption: Molecular determinants of solubility for **(1R,2R)-1,2-Cyclohexanedimethanol**.

Qualitative Solubility Profile

While extensive quantitative data is not readily available in public literature, a qualitative solubility profile can be expertly inferred based on the compound's structure. General sources confirm its solubility in water and most organic solvents, with specific mention of methanol and ethanol.^[3] The following table summarizes the expected solubility in a range of common laboratory solvents.

Solvent	Solvent Type	Polarity Index	Expected Qualitative Solubility	Rationale
<hr/>				
Nonpolar Solvents				
<hr/>				
Hexane	Aliphatic Hydrocarbon	0.1	Low / Insoluble	The high polarity of the diol's hydroxyl groups is incompatible with the nonpolar nature of hexane.
<hr/>				
Toluene	Aromatic Hydrocarbon	2.4	Low to Moderate	The aromatic ring of toluene offers some interaction with the cyclohexane ring, but it cannot engage in hydrogen bonding.
<hr/>				
Polar Aprotic Solvents				
<hr/>				
Diethyl Ether	Ether	2.8	Moderate	Can act as a hydrogen bond acceptor, but the interaction is weaker than with protic solvents.
<hr/>				
Dichloromethane (DCM)	Halogenated	3.1	Moderate to High	A versatile solvent that can dissolve a wide range of compounds; its

polarity is suitable for the diol.

A polar ether that is an excellent hydrogen bond acceptor, leading to good solvation.

The polar carbonyl group acts as a strong hydrogen bond acceptor.

A polar aprotic solvent capable of dissolving polar compounds.

A highly polar aprotic solvent and strong hydrogen bond acceptor, excellent for dissolving diols.

Tetrahydrofuran
(THF)

Ether

4.0

High

Acetone

Ketone

5.1

High

Acetonitrile
(ACN)

Nitrile

5.8

Moderate to High

Dimethyl
Sulfoxide
(DMSO)

Sulfoxide

7.2

Very High

Polar Protic Solvents

Ethanol

Alcohol

4.3

Very High

"Like dissolves like." The alcohol solvent can both donate and accept hydrogen bonds, leading to

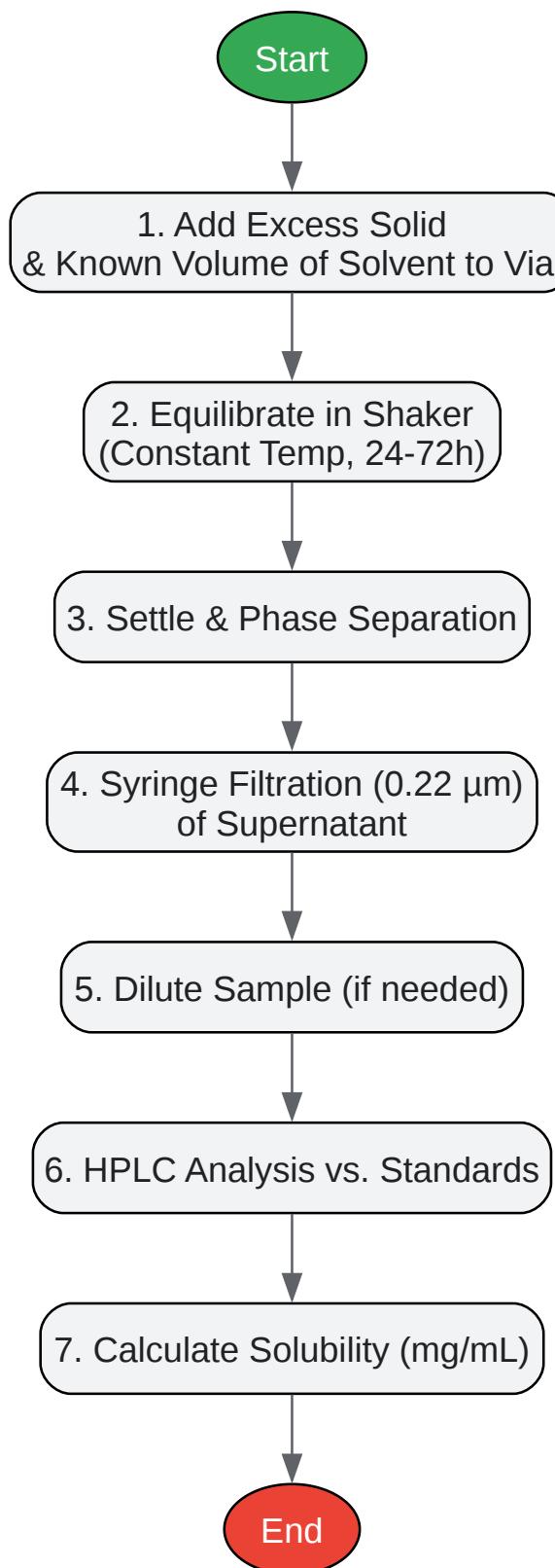
				strong solute-solvent interactions.
Methanol	Alcohol	5.1	Very High	Similar to ethanol, its high polarity and strong hydrogen bonding capability make it an excellent solvent for the diol.[3]
Water	Water	10.2	Soluble	The two hydroxyl groups allow for strong hydrogen bonding with water molecules, rendering it water-soluble.[3]

Authoritative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard in pharmaceutical development.[8][9][10] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).


Materials and Equipment

- **(1R,2R)-1,2-Cyclohexanedimethanol** (purity $\geq 98\%$)
- Selected organic solvents (HPLC grade or higher)
- Analytical balance (readable to 0.01 mg)
- Thermostatically controlled orbital shaker or water bath (e.g., $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$ or $37\text{ }^{\circ}\text{C} \pm 1\text{ }^{\circ}\text{C}$ as per ICH guidelines)[9][10]
- Glass vials with PTFE-lined screw caps
- Calibrated pipettes
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE, chemically compatible with the solvent)
- Validated HPLC system with a suitable detector (e.g., UV or Refractive Index)
- Volumetric flasks and appropriate glassware

Step-by-Step Experimental Workflow

- Preparation of Standard Solutions: Accurately prepare a series of standard solutions of **(1R,2R)-1,2-Cyclohexanedimethanol** in the chosen solvent to create a calibration curve for HPLC analysis.
- Sample Preparation: Add an excess amount of the solid diol to a pre-weighed glass vial. An amount that is clearly in excess of the expected solubility is crucial. For example, start with $\sim 50\text{-}100\text{ mg}$.
- Solvent Addition: Accurately add a known volume or mass of the test solvent to the vial (e.g., 2 mL).
- Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker. Agitate the slurry at a constant speed and temperature for a predetermined period. A typical duration is 24 to 72 hours to ensure equilibrium is reached.[8] Preliminary kinetic studies can be performed to determine the minimum time required to reach equilibrium.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean vial.[11] This step is critical to remove all undissolved particles.
 - Causality Note: Filtration is preferred over centrifugation to avoid disturbing the equilibrium, though care must be taken to avoid adsorption of the solute onto the filter membrane.[11]
- Sample Dilution (if necessary): If the concentration is expected to be above the linear range of the calibration curve, accurately dilute the filtered sample with the solvent.
- Quantification: Analyze the prepared sample and the standard solutions using the validated HPLC method. Determine the concentration of the diol in the saturated solution by interpolating from the calibration curve.
- Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for any dilution factors.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Shake-Flask Equilibrium Solubility method.

Conclusion

(1R,2R)-1,2-Cyclohexanedimethanol exhibits a broad solubility profile, demonstrating high solubility in polar protic and aprotic solvents due to its dual hydroxyl groups, and limited solubility in nonpolar solvents. This guide provides the theoretical framework and a robust, authoritative experimental protocol necessary for scientists to accurately quantify its solubility. This critical data empowers informed decisions in process chemistry, formulation science, and drug development, ultimately accelerating the path from laboratory research to industrial application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]
- 4. (1R,2R)-1,2-Cyclohexanedimethanol | 65376-05-8 | TCI AMERICA [tcichemicals.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diols | Research Starters | EBSCO Research [ebsco.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- To cite this document: BenchChem. [Solubility of (1R,2R)-1,2-Cyclohexanedimethanol in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1354777#solubility-of-1r-2r-1-2-cyclohexanedimethanol-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com